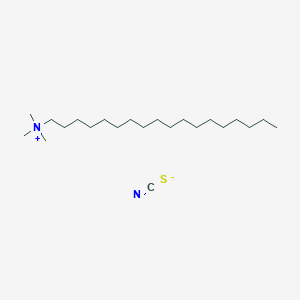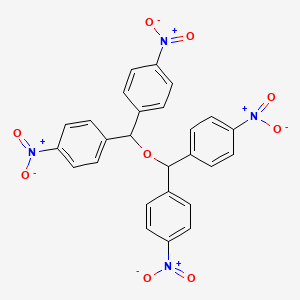
1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head, which allows it to interact with both hydrophobic and hydrophilic substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate typically involves the quaternization of octadecylamine with methyl iodide, followed by anion exchange with thiocyanate. The reaction conditions generally include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete quaternization.
Solvent: Common solvents include alcohols like methanol or ethanol.
Catalyst: A base such as sodium hydroxide may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process includes:
Reactant Purity: High-purity reactants are used to avoid impurities that could affect the final product.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Purification: The product is purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of cell membranes due to its surfactant properties.
Industry: The compound is used in the formulation of detergents, fabric softeners, and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate involves its interaction with both hydrophobic and hydrophilic substances. The long alkyl chain interacts with hydrophobic molecules, while the quaternary ammonium head interacts with hydrophilic molecules. This dual interaction allows the compound to act as an effective surfactant, reducing surface tension and facilitating the mixing of otherwise immiscible substances.
Comparaison Avec Des Composés Similaires
- 1-Octadecanaminium, N,N,N-trimethyl-, chloride
- 1-Octadecanaminium, N,N,N-trimethyl-, bromide
- 1-Octadecanaminium, N,N,N-trimethyl-, acetate
Comparison: 1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate is unique due to its thiocyanate anion, which imparts distinct chemical properties compared to its chloride, bromide, and acetate counterparts. The thiocyanate group can participate in specific chemical reactions that other anions cannot, making it valuable in certain synthetic and industrial applications.
Propriétés
Numéro CAS |
5462-99-7 |
|---|---|
Formule moléculaire |
C22H46N2S |
Poids moléculaire |
370.7 g/mol |
Nom IUPAC |
trimethyl(octadecyl)azanium;thiocyanate |
InChI |
InChI=1S/C21H46N.CHNS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;2-1-3/h5-21H2,1-4H3;3H/q+1;/p-1 |
Clé InChI |
HQCHSIHXAUHUPV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)


![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)
![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)


![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)



![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)


